molecular formula C5H2FI2N B3162872 2,4-Diiodo-6-fluoropyridine CAS No. 882170-39-0

2,4-Diiodo-6-fluoropyridine

Cat. No.: B3162872
CAS No.: 882170-39-0
M. Wt: 348.88 g/mol
InChI Key: KRVOVWBEMIWSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diiodo-6-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2FI2N This compound is of interest due to its unique chemical properties, which arise from the presence of both iodine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the use of N-fluoropyridinium salts, which are treated with bases such as triethylamine to introduce the fluorine atom at the desired position . The iodination can be achieved using iodine or iodine monochloride under controlled conditions to ensure selective substitution at the 2 and 4 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions required for halogenation reactions.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

2,4-Diiodo-6-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-fluoropyridine in biological systems would depend on its specific interactions with molecular targets. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Properties

IUPAC Name

2-fluoro-4,6-diiodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FI2N/c6-4-1-3(7)2-5(8)9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVOVWBEMIWSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FI2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698170
Record name 2-Fluoro-4,6-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882170-39-0
Record name 2-Fluoro-4,6-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diiodo-6-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2,4-Diiodo-6-fluoropyridine
Reactant of Route 3
Reactant of Route 3
2,4-Diiodo-6-fluoropyridine
Reactant of Route 4
2,4-Diiodo-6-fluoropyridine
Reactant of Route 5
Reactant of Route 5
2,4-Diiodo-6-fluoropyridine
Reactant of Route 6
2,4-Diiodo-6-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.